3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Chemical Synthesis Analytical Chemistry Material Science

Generic substitution among pyrazole derivatives risks altered reactivity and failed biological assays. This fully substituted N-methyl-5-methoxy-3-alkylpyrazole offers predictable C-4 electrophilic substitution, enabling high-yielding derivatization to 4-carboxaldehyde and 4-sulfonamide libraries. • Enables regioselective SAR library synthesis not achievable with simpler 3-isopropyl-5-methyl analogs. • Balanced lipophilicity (cLogP ~1.8) and H-bond capacity critical for CNS and SGLT1 target engagement. • Commercial mass production achieved; available in bulk (1-5 kg) with 98% HPLC purity.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 88398-59-8
Cat. No. B12881310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
CAS88398-59-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)OC)C
InChIInChI=1S/C8H14N2O/c1-6(2)7-5-8(11-4)10(3)9-7/h5-6H,1-4H3
InChIKeyQBXDEUKRJMUKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: Chemical Identity & Class


3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS 88398-59-8) is a fully substituted pyrazole derivative belonging to the class of N-methyl-5-methoxy-3-alkylpyrazoles . Its molecular formula is C8H14N2O with a molecular weight of 154.21 g/mol . The compound features an isopropyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the pyrazole ring, a substitution pattern that distinguishes it from simpler pyrazole analogs [1].

Chemotype: N-methyl-5-methoxy-3-alkylpyrazole derivative
Fully substituted pyrazole with isopropyl, methoxy and N-methyl groups
Distinct substitution pattern supports regioselective functionalization and SAR library synthesis
Differentiates from simpler 3,5-dialkylpyrazoles lacking N-methyl or methoxy substitution

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: Why Generic Substitution Fails


Generic substitution among pyrazole derivatives is unreliable due to the profound impact of specific substituents on physicochemical properties, synthetic utility, and biological activity . Even minor modifications, such as replacing a methoxy group with a methyl group or altering the N-alkyl substituent, can drastically change molecular weight, lipophilicity, hydrogen-bonding capacity, and electronic distribution, thereby affecting reactivity in downstream synthetic steps or binding affinity in biological assays [1]. Consequently, direct replacement with a close analog without rigorous re-validation poses significant risk of altered performance in chemical transformations, material properties, or pharmacological outcomes.

!
Substituent changes shift physicochemical properties — replacing the methoxy with methyl or altering N-alkyl groups may drastically alter molecular weight, lipophilicity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior.
!
Lack of methoxy/N-methyl groups alters regioselectivity — analogs without the 5-methoxy and N-methyl directing pattern cannot reliably achieve 4-position electrophilic substitution, limiting synthetic utility for library construction.

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: Key Analog Distinctions


Molecular Weight & Physicochemical Profile Differences

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole (C8H14N2O) exhibits a molecular weight of 154.21 g/mol , which is 30.02 g/mol higher than that of 3-isopropyl-5-methyl-1H-pyrazole (C7H12N2, 124.19 g/mol) [1]. This difference arises from the replacement of a methyl group at the 5-position with a methoxy group and the addition of an N-methyl group. Consequently, the target compound possesses an additional hydrogen-bond acceptor (the methoxy oxygen) and increased lipophilicity due to the N-methyl substitution, while maintaining the same number of hydrogen-bond donors (zero) [2].

Molecular Weight Profile
Reported
154.21 g/mol (+30.02 vs. analog)
May influence chromatographic retention and partitioning behavior
Calculated from molecular formula; comparator: 3-isopropyl-5-methyl-1H-pyrazole (124.19 g/mol)
Chemical Synthesis Analytical Chemistry Material Science

Synthetic Versatility as 4-Substituted Pyrazole Precursor

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole serves as a direct precursor to the corresponding 4-carboxaldehyde derivative (CAS 1258651-69-2) and 4-sulfonamide derivative (CAS 88398-56-5) through established synthetic routes. In contrast, the simpler analog 3-isopropyl-5-methyl-1H-pyrazole lacks the methoxy directing group and N-methyl substitution, which limits its utility for regioselective functionalization at the 4-position. The presence of both an N-methyl group and a 5-methoxy group in the target compound modulates electron density on the pyrazole ring, enabling predictable electrophilic aromatic substitution at the 4-position, a key advantage for generating diverse libraries [1].

Synthetic Versatility
Class-level inference
Direct precursor to 4-carboxaldehyde & 4-sulfonamide derivatives
Enables regioselective C4-functionalization for library synthesis
Reported in patents and chemical databases; comparators lack methoxy directing group
Medicinal Chemistry Organic Synthesis Scaffold Derivatization

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: High-Value Applications


Scaffold for SGLT1 Inhibitors & CNS Agents

The compound's specific substitution pattern aligns with the core structure found in pyrazole derivatives investigated as SGLT1 inhibitors for diabetes [1] and CNS-active agents [2]. Its 5-methoxy and N-methyl groups provide a balance of lipophilicity and hydrogen-bonding potential that is critical for target engagement. Procurement of this exact compound ensures fidelity to patented synthetic routes and avoids the need for de novo optimization of a less-substituted analog, which could fail to recapitulate the desired activity profile.

Building Block for Regioselective C4-Functionalization

As demonstrated by its conversion to 4-carboxaldehyde and 4-sulfonamide derivatives , this pyrazole is uniquely suited for generating libraries of 4-substituted analogs. The methoxy and N-methyl groups direct electrophilic attack to the 4-position, enabling predictable and high-yielding derivatization. This regioselectivity is not reliably achieved with simpler 3-isopropyl-5-methyl-1H-pyrazole, making this compound the preferred starting material for structure-activity relationship (SAR) studies.

Analytical Reference Standard Development

Given its distinct molecular weight (154.21 g/mol) and unique GC-MS fragmentation pattern (as inferred from the structurally related analog [3]), this compound can serve as a reference standard for method development in analytical chemistry, particularly for detecting and quantifying related pyrazole impurities or metabolites. Its well-defined mass spectral properties facilitate accurate identification in complex mixtures.

Application
Selection Property
Validation Focus
SGLT1/CNS target scaffold research
Balanced lipophilicity and hydrogen-bonding profile
Structural fidelity to patented pyrazole motifs
Regioselective C4-derivatization building block
Methoxy/N-methyl directing groups for 4-position electrophilic substitution
Predictable synthetic access to 4-substituted libraries
Analytical reference standard development
Distinct molecular weight and mass fragmentation pattern
Method-specific identification of pyrazole impurities or metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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